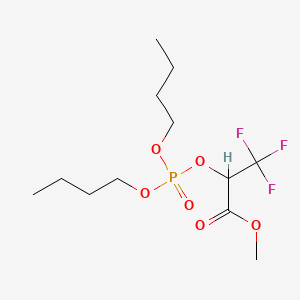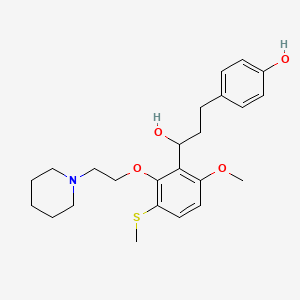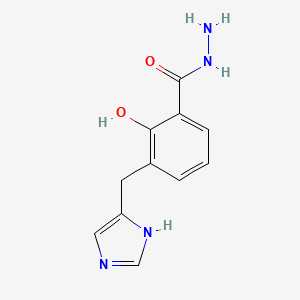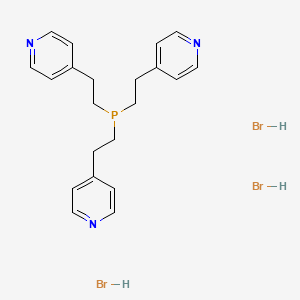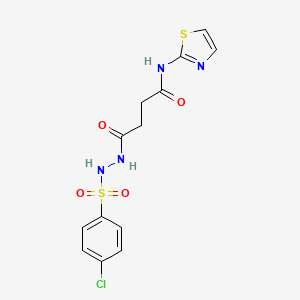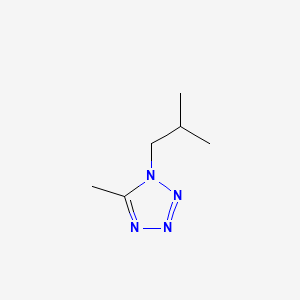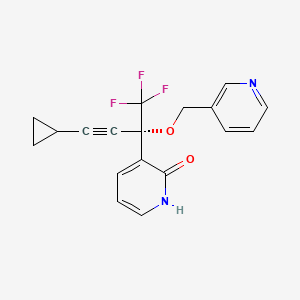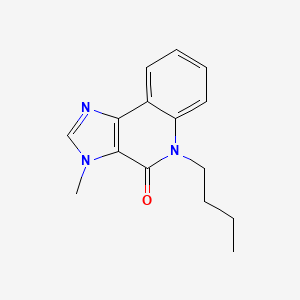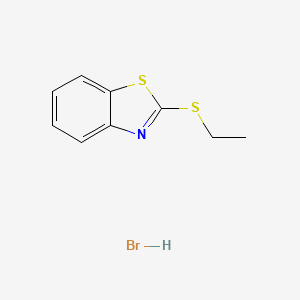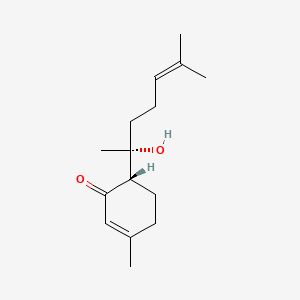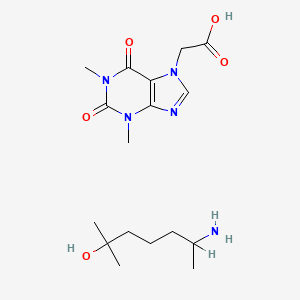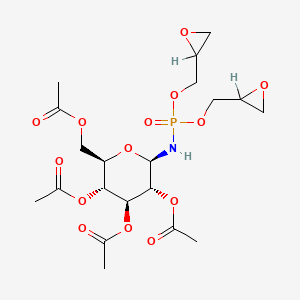
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is also referred to as oxamyl oxime or oxamyl oxyme . This compound is characterized by its complex structure, which includes dimethylamino, oxoethyl, and ethanimidothioate groups.
Preparation Methods
The synthesis of 2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves several steps. One common method includes the reaction of dimethylamine with ethylene oxide to form dimethylaminoethanol, which is then further reacted with other reagents to form the final compound . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology, it is studied for its potential use in drug delivery systems and as a biochemical probe . In medicine, it has been explored for its potential therapeutic effects. Industrially, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-(Dimethylamino)-2-oxoethyl N-(((methylamino)carbonyl)oxy)ethanimidothioate can be compared with other similar compounds, such as oxamyl and dimethylaminoethoxyethanol . While these compounds share some structural similarities, this compound is unique in its specific functional groups and applications. For instance, oxamyl is primarily used as a pesticide, whereas this compound has broader applications in research and industry.
Properties
CAS No. |
92065-83-3 |
|---|---|
Molecular Formula |
C8H15N3O3S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] (1E)-N-(methylcarbamoyloxy)ethanimidothioate |
InChI |
InChI=1S/C8H15N3O3S/c1-6(10-14-8(13)9-2)15-5-7(12)11(3)4/h5H2,1-4H3,(H,9,13)/b10-6+ |
InChI Key |
ZMLDHXURHVRVIF-UXBLZVDNSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)NC)/SCC(=O)N(C)C |
Canonical SMILES |
CC(=NOC(=O)NC)SCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


